tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate
Overview
Description
Tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.12864863 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Divergent Synthesis Applications
Research reveals that derivatives similar to tert-butyl 2-({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)hydrazinecarboxylate play a pivotal role in divergent synthesis processes. For instance, Rossi et al. (2007) describe the solvent-dependent reactions of a related compound, showcasing its utility in the synthesis of diverse chemical structures such as 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles. This demonstrates the compound's versatility in organic synthesis, providing a pathway through either stereospecific cycloaddition or addition/cyclization mechanisms (Rossi et al., 2007).
Mechanistic Insight and Novel Reactions
Nordin et al. (2016) conducted a study on a structurally related compound, which led to the unexpected cleavage of C–S bonds during hydrazination. This research not only highlights the synthesis of novel compounds but also offers a deep dive into the mechanistic understanding of such reactions, supported by kinetic and computational DFT studies (Nordin et al., 2016).
Building Blocks for Synthetic Organic Chemistry
Jasch et al. (2012) discuss the use of tert-butyl phenylazocarboxylates as versatile building blocks for synthetic organic chemistry. These compounds, related to this compound, undergo nucleophilic substitutions and radical reactions, enabling the modification of the benzene ring and the generation of novel organic compounds (Jasch et al., 2012).
Insecticidal Activity of Analogues
Sawada et al. (2003) explore benzoheterocyclic analogues of a similar compound, examining their insecticidal activity. This research not only contributes to the field of agrochemicals by designing compounds with enhanced activity but also demonstrates the broader implications of modifying the N'-benzoyl group to achieve desired biological effects (Sawada et al., 2003).
Properties
IUPAC Name |
ethyl 5-benzyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamothioylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-5-26-17(24)15-12-14(11-13-9-7-6-8-10-13)29-16(15)21-18(28)22-23-19(25)27-20(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,23,25)(H2,21,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCFCTWJENIZIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)NC(=S)NNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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